2-bromomethanesulfonylpropane
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Overview
Description
2-bromomethanesulfonylpropane is an organic compound with the molecular formula C4H9BrO2S. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a bromomethyl group attached to a sulfonyl-propane backbone, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromomethanesulfonylpropane can be synthesized through the bromination of methanesulfonylpropane. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using a continuous flow microchannel reactor. This method allows for precise control over reaction parameters, leading to higher efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-bromomethanesulfonylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form sulfides or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonates.
Reduction Reactions: Formation of sulfides or other reduced sulfur compounds.
Scientific Research Applications
2-bromomethanesulfonylpropane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromomethanesulfonylpropane involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new bonds. The sulfonyl group enhances the electrophilicity of the compound, making it a versatile reagent in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2-bromo-2-methylpropane: Similar in structure but lacks the sulfonyl group, making it less versatile in certain reactions.
Methanesulfonyl chloride: Contains a sulfonyl group but lacks the bromomethyl group, limiting its reactivity in substitution reactions.
Bromomethane: Contains a bromine atom but lacks the sulfonyl and propane groups, making it less useful in complex synthetic applications.
Uniqueness
2-bromomethanesulfonylpropane is unique due to its combination of a bromomethyl group and a sulfonyl-propane backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
2731010-57-2 |
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Molecular Formula |
C4H9BrO2S |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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